1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroaceate
Overview
Description
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroaceate is a chemical compound with the molecular formula C10H17F3N2O3 and a molecular weight of 270.25 . It is known for its unique structure, which includes an azetidine ring and a piperidine ring, both of which are functionalized with hydroxyl and trifluoroacetate groups . This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroaceate typically involves the reaction of azetidine and piperidine derivatives under specific conditions . One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization of the piperidine ring: The piperidine ring is then introduced and functionalized with hydroxyl and trifluoroacetate groups.
Coupling of the azetidine and piperidine rings: The final step involves coupling the two rings under controlled conditions to form the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroaceate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Substitution: The trifluoroacetate groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroaceate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroaceate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroaceate can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)piperidin-4-ol: This compound lacks the trifluoroacetate groups, which may affect its chemical properties and biological activities.
1-(Azetidin-3-yl)piperidin-4-one:
1-(Azetidin-3-yl)piperidin-4-amine: The presence of an amine group instead of a hydroxyl group can significantly alter the compound’s properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
1-(azetidin-3-yl)piperidin-4-ol;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2C2HF3O2/c11-8-1-3-10(4-2-8)7-5-9-6-7;2*3-2(4,5)1(6)7/h7-9,11H,1-6H2;2*(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMNNKUHNFSMQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F6N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.